

Application Notes and Protocols for Intranasal Delivery of CPN-219 in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CPN-219 is a selective hexapeptide agonist for the Neuromedin U receptor 2 (NMUR2), a G protein-coupled receptor expressed in the central nervous system, including the hypothalamus. [1] Activation of NMUR2 has been implicated in the regulation of appetite, stress responses, and prolactin (PRL) secretion, making it a potential therapeutic target for obesity and hyperprolactinemia.[1] Intranasal administration offers a non-invasive method for delivering therapeutics directly to the central nervous system, bypassing the blood-brain barrier and reducing systemic side effects.[2][3] These application notes provide a summary of the effects of intranasally delivered **CPN-219** in mice and detailed protocols for its administration and subsequent analysis.

Data Summary

The following tables summarize the quantitative data from a study investigating the effects of intranasal **CPN-219** administration in mice.[1]

Table 1: Effect of Intranasal CPN-219 on Food Intake in Mice



Treatment Group	Dose (nmol)	Time Point	Food Intake (g)
Vehicle	-	2 h	~1.2
CPN-219	200	2 h	~0.4
Vehicle	-	4 h	~1.8
CPN-219	200	4 h	~0.6
Vehicle	-	24 h	~4.5
CPN-219	200	24 h	~3.0

Table 2: Effect of Intranasal CPN-219 on Body Weight Gain in Mice

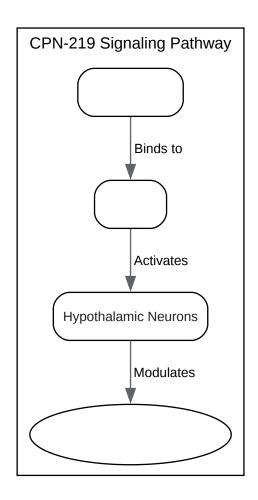
Treatment Group	Dose (nmol)	Time Point	Body Weight Gain (%)
Vehicle	-	24 h	~4.0
CPN-219	200	24 h	~1.5

Table 3: Effect of Intranasal CPN-219 on Restraint Stress-Induced Prolactin Secretion

Treatment Group	Dose (nmol)	Plasma Prolactin (ng/mL)
Vehicle (no stress)	-	~5
Vehicle (stress)	-	~40
CPN-219 (stress)	20	~20

Signaling Pathway and Experimental Workflow

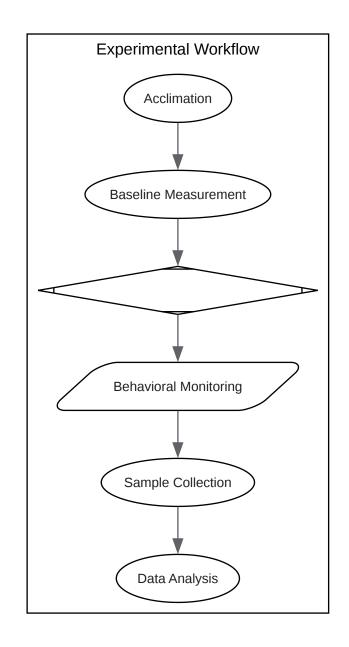




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Caption: **CPN-219** signaling cascade.





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Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Intranasal Administration of CPN-219 to Awake Mice

This protocol is adapted from established methods for intranasal delivery to awake mice.[2]



Materials:

- CPN-219 peptide
- Sterile saline or appropriate vehicle
- Micropipette and tips (P10 or P20)
- Mouse restraint device (optional, but recommended for beginners)
- Timer

Procedure:

- Preparation of CPN-219 Solution:
 - Dissolve CPN-219 in the chosen vehicle to the desired final concentration. Ensure the solution is sterile.
 - For the reported studies, doses of 20 nmol and 200 nmol were used.[1] The final volume for intranasal administration should be between 10-30 μL per mouse.[2][4]
- · Animal Handling and Acclimation:
 - Acclimate mice to handling for at least one week prior to the experiment to minimize stress.[2]
 - Gently restrain the mouse. One effective method is to hold the scruff of the neck firmly with the thumb and index finger of the non-dominant hand, ensuring the head is immobilized and the neck is parallel to the floor.[2]
- Intranasal Administration:
 - Set the micropipette to the desired volume (e.g., 5-10 μL per nostril).
 - Carefully position the pipette tip at the entrance of one nostril.



- Slowly dispense the liquid, allowing the mouse to inhale the droplet. Avoid inserting the tip too deep into the nasal cavity.
- Wait for a few seconds to allow for absorption before administering to the other nostril.
- Alternate between nostrils if multiple drops are required to deliver the total volume.
- Post-Administration Monitoring:
 - Observe the mouse for any signs of distress or adverse reactions immediately after administration.
 - Return the mouse to its home cage.

Protocol 2: Assessment of Food Intake and Body Weight

Materials:

- Standard mouse chow
- · Sensitive weighing scale
- Metabolic cages (optional, for precise food intake measurement)

Procedure:

- Baseline Measurements:
 - Individually house the mice for accurate food intake and body weight measurements.
 - Measure and record the initial body weight of each mouse.
 - Provide a pre-weighed amount of food.
- CPN-219 Administration:
 - Administer CPN-219 or vehicle intranasally as described in Protocol 1.
- Data Collection:



- At specified time points (e.g., 2, 4, and 24 hours post-administration), re-weigh the remaining food to calculate the amount consumed.[1]
- Re-weigh the mice at the final time point to determine the change in body weight.
- Data Analysis:
 - Calculate the cumulative food intake and the percentage of body weight gain for each mouse.
 - Compare the results between the CPN-219 treated group and the vehicle control group using appropriate statistical methods.

Protocol 3: Evaluation of Prolactin Secretion under Restraint Stress

Materials:

- Restraint device (e.g., a 50 mL conical tube with ventilation holes)
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
- Centrifuge
- Prolactin ELISA kit

Procedure:

- CPN-219 Administration:
 - o Administer CPN-219 (20 nmol) or vehicle intranasally as described in Protocol 1.[1]
- Induction of Restraint Stress:
 - 30 minutes after administration, place the mice in the restraint devices for a specified period (e.g., 30 minutes).
- Blood Sample Collection:



- Immediately following the stress period, collect blood samples via a suitable method (e.g., tail vein, submandibular, or cardiac puncture for terminal studies).
- Collect blood into tubes containing an anticoagulant.
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until analysis.
- Prolactin Measurement:
 - Measure the concentration of prolactin in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Compare the plasma prolactin levels between the non-stressed control, vehicle-treated stressed, and CPN-219-treated stressed groups using appropriate statistical analyses.

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